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Compound of Interest

Compound Name:
(4-Chloro-2-hydroxy-6-

methylphenyl)boronic acid

CAS No.: 1207961-50-9

Cat. No.: B594676

Get Quote

Structure, Synthesis, and Reactivity Profile

Executive Summary
(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid (CAS: 1207961-50-9) is a highly

functionalized aryl boronic acid characterized by a dense substitution pattern.[1] Its utility is

defined by the interplay between the steric bulk of the ortho-methyl group and the electronic

directing effects of the ortho-hydroxyl and para-chloro moieties. Primarily utilized as a

nucleophilic partner in Suzuki-Miyaura cross-coupling, this scaffold serves as a critical

intermediate in the synthesis of NLRP3 inhibitors and other fused bicyclic heteroaryl

therapeutics.

Chemical Identity & Structural Architecture
The molecule features a trisubstituted benzene core where the boronic acid moiety is flanked

by a hydroxyl group and a methyl group. This "ortho-ortho" disubstitution creates a unique

steric and electronic environment that influences both its stability and reactivity.
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Physicochemical Data Table

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Structural Analysis[9][11][12][13]
Steric Hindrance (C6-Methyl): The methyl group at position 6 imposes significant steric

pressure on the boronic acid center. In cross-coupling reactions, this retards the formation of

the tetrahedral boronate "ate" complex, often requiring higher reaction temperatures or

specialized phosphine ligands (e.g., SPhos, XPhos).

Electronic Effects (C2-Hydroxyl): The phenolic hydroxyl group at position 2 acts as a

hydrogen bond donor to the boronic acid oxygens (intramolecular H-bond). This interaction

stabilizes the molecule but can also facilitate protodeboronation (loss of the boron moiety)

under basic conditions if not carefully managed.

Electronic Effects (C4-Chloro): The chlorine atom provides a handle for further

functionalization (e.g., via Buchwald-Hartwig amination) after the boronic acid has been

utilized, allowing for sequential cross-coupling strategies.

Synthesis & Production Workflows
The synthesis of this compound typically proceeds via a Directed Ortho-Metalation (DoM)

strategy or Lithium-Halogen Exchange, utilizing 4-chloro-2-methylphenol as the primary

feedstock.

Protocol: Lithium-Halogen Exchange Route
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This pathway is preferred for high purity and yield, avoiding the regioselectivity issues of direct

electrophilic borylation.

Precursor Preparation: Bromination of 4-chloro-2-methylphenol yields 2-bromo-4-chloro-6-

methylphenol.

Protection (Critical): The phenolic proton is acidic and will quench organolithium reagents. It

is protected as a Methoxymethyl (MOM) ether or similar acid-labile group.

Metalation: The protected bromide is treated with n-Butyllithium (n-BuLi) at cryogenic

temperatures (-78 °C) in THF to generate the aryllithium species.[2]

Borylation: Trimethyl borate (B(OMe)₃) or Triisopropyl borate (B(OiPr)₃) is added as the

electrophile.

Hydrolysis & Deprotection: Acidic workup (HCl) simultaneously cleaves the boronate ester

and the MOM protecting group to yield the free boronic acid.

Visualization: Synthetic Pathway
The following diagram illustrates the logical flow from feedstock to final product, highlighting the

critical protection step.
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Caption: Step-wise synthesis via halogen-lithium exchange, emphasizing the necessity of

phenol protection to prevent organolithium quenching.

Reactivity Profile: Suzuki-Miyaura Coupling
The primary application of this scaffold is in the construction of biaryl systems via Palladium-

catalyzed cross-coupling. However, the specific structural features require tailored conditions.

The "Ortho Effect" and Transmetalation
In a standard Suzuki cycle, the rate-determining step is often transmetalation.

Challenge: The 6-methyl group sterically hinders the approach of the Palladium(II) complex

to the boronate.

Solution: High-activity catalyst systems utilizing bulky, electron-rich phosphine ligands (e.g.,

XPhos, SPhos) are required. These ligands facilitate oxidative addition and create a pocket

that accommodates the steric bulk during transmetalation.

Mechanism & Self-Validation
The presence of the 2-hydroxy group allows for a "base-assisted" mechanism where the

hydroxyl group (once deprotonated) can coordinate to the boron, increasing the nucleophilicity

of the organic group, or potentially coordinate to the Palladium center, directing the coupling.

Experimental Protocol: Optimized Coupling Condition

Catalyst: Pd₂(dba)₃ (1-2 mol%) + XPhos (2-4 mol%) OR Pd(dppf)Cl₂ for robust substrates.

Base: K₃PO₄ (3.0 equiv) – Anhydrous conditions preferred to minimize protodeboronation.

Solvent: 1,4-Dioxane/Water (10:1) or Toluene/Water.

Temperature: 80–100 °C.

Visualization: Steric & Electronic Influence
This diagram maps the mechanistic bottlenecks caused by the substituents.
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Caption: Mechanistic analysis of the Suzuki coupling cycle, identifying the 6-methyl group as

the primary kinetic inhibitor during transmetalation.

Handling, Stability & Storage
Boroxine Equilibrium
Like most aryl boronic acids, this compound exists in equilibrium with its cyclic trimeric

anhydride (boroxine) upon dehydration.

Observation: NMR spectra may show broadened peaks or multiple sets of signals in dry

solvents (e.g., CDCl₃) due to this equilibrium.

Reversal: Adding a trace of D₂O or using a protic solvent (CD₃OD) shifts the equilibrium back

to the monomeric boronic acid species, simplifying characterization.

Storage Recommendations
Temperature: 2–8 °C (Refrigerated).

Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidative degradation of

the electron-rich phenol ring.

Container: Tightly sealed to prevent fluctuating hydration states (anhydride vs. acid).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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